molecular formula C11H7FN2O3 B2873966 2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid CAS No. 946505-09-5

2-(4-Fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Cat. No. B2873966
M. Wt: 234.186
InChI Key: BFPCWYOMCDHJNZ-UHFFFAOYSA-N
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Patent
US07723330B2

Procedure details

A mixture of (E)-5-(2-(2-(4-fluorophenyl)hydrazono)ethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione (0.60 g, 2.05 mmol) and NaOMe (0.133 g, 2.46 mmol) in MeOH (10 mL) was heated under reflux for 15 hours. The salt was treated with cold 1 N HCl solution, extracted with DCM, dried over MgSO4, and concentrated to afford 0.42 g (87%) of the desired product. 1H NMR (400 MHz, CDCl3) δ 13.57 (br s, 1H), 8.29 (m, 2H), 7.63 (m, 2H), 7.24 (m, 2H); 19F NMR (376 MHz, CDCl3) δ −110.7. LRMS (ESI pos) m/e 235.1 (M+1).
Name
Quantity
0.133 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8]/[N:9]=[CH:10]/[CH:11]=[C:12]2[C:17](=[O:18])[O:16]C(C)(C)[O:14][C:13]2=O)=[CH:4][CH:3]=1.C[O-].[Na+].Cl>CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:13](=[O:14])[C:12]([C:17]([OH:16])=[O:18])=[CH:11][CH:10]=[N:9]2)=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
FC1=CC=C(C=C1)N\N=C\C=C1C(OC(OC1=O)(C)C)=O
Name
Quantity
0.133 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)N1N=CC=C(C1=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.42 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.